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molecular formula C14H20N2O2 B1598951 Methyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 503859-27-6

Methyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No. B1598951
M. Wt: 248.32 g/mol
InChI Key: QZHHJKXBIHAXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304085B2

Procedure details

Compound 50 (10.57 g, 37.9 mol) was hydrogenated in MeOH (130 mL) over 5% Pd/C (150 mg) under H2 for 30 minutes. The reaction was filtered through Celite and the solution was evaporated to give a brown solid (9.4 g, 99%). MS (ESI) 249.17 (M+H+).
Quantity
10.57 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:6]([N+:17]([O-])=O)[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:6]([NH2:17])[CH:5]=1

Inputs

Step One
Name
Quantity
10.57 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC1CCCCC1)[N+](=O)[O-])=O
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC1CCCCC1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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